molecular formula C18H19ClO5S B585437 2-(Demethoxy)ethylthio-griseofulvin CAS No. 187884-75-9

2-(Demethoxy)ethylthio-griseofulvin

Cat. No. B585437
CAS RN: 187884-75-9
M. Wt: 382.855
InChI Key: ZZTHRMLYTFHFIP-LZVRBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Demethoxy)ethylthio-griseofulvin is an intermediate in the synthesis of Griseofulvin-d3, a labeled analogue of Griseofulvin . Griseofulvin is an antifungal drug used to treat ringworm infections of the skin and nails . The molecular formula of 2-(Demethoxy)ethylthio-griseofulvin is C18H19ClO5S.


Synthesis Analysis

The synthesis of griseofulvin analogs has been studied by several researchers . The synthesis involves a Diels-Alder cycloaddition of alkylidene ketones with modified 1,3-butadienes . The synthesis of 2-(Demethoxy)ethylthio-griseofulvin likely involves similar processes .


Molecular Structure Analysis

The molecular formula of 2-(Demethoxy)ethylthio-griseofulvin is C18H19ClO5S. This suggests that the molecule contains 18 carbon atoms, 19 hydrogen atoms, one chlorine atom, five oxygen atoms, and one sulfur atom .


Chemical Reactions Analysis

2-(Demethoxy)ethylthio-griseofulvin is an intermediate in the synthesis of Griseofulvin-d3 . The exact chemical reactions involving this compound are not explicitly mentioned in the search results.

Mechanism of Action

While the exact mechanism of action for 2-(Demethoxy)ethylthio-griseofulvin is not clear, it is known that griseofulvin, a related compound, is thought to inhibit fungal cell mitosis and nuclear acid synthesis. It also binds to and interferes with the function of spindle and cytoplasmic microtubules by binding to alpha and beta tubulin .

properties

IUPAC Name

(2R,5'R)-7-chloro-3'-ethylsulfanyl-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO5S/c1-5-25-13-7-10(20)6-9(2)18(13)17(21)14-11(22-3)8-12(23-4)15(19)16(14)24-18/h7-9H,5-6H2,1-4H3/t9-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTHRMLYTFHFIP-LZVRBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=O)CC(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=CC(=O)C[C@H]([C@@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Demethoxy)ethylthio-griseofulvin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.